1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole
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Overview
Description
1-(Furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a furan-2-ylmethyl group and two methyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carbaldehyde and 2,5-dimethylpyrrole.
Condensation Reaction: Furan-2-carbaldehyde is reacted with 2,5-dimethylpyrrole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. This results in the formation of the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
1-(Furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound is explored for its use in organic electronics and as a building block for conducting polymers.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and microbial resistance, depending on its application.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole.
2,5-Dimethylpyrrole: Another precursor used in the synthesis.
Furan-2-ylmethyl derivatives: Compounds with similar structural features but different substituents on the furan ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring with a pyrrole ring and methyl groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-2,5-dimethylpyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9-5-6-10(2)12(9)8-11-4-3-7-13-11/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUVRTIRHVRLRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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